molecular formula C34H32N4O5 B11430741 1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11430741
M. Wt: 576.6 g/mol
InChI Key: STMXENGGQJTBAU-UHFFFAOYSA-N
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Description

1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including carbamoyl, methoxy, and ethylphenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves several steps, typically starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the various functional groups is carried out through subsequent reactions, such as nucleophilic substitution, amidation, and esterification. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and ethyl groups makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as carbonyl or nitro groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in targeting specific diseases or conditions.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE include other quinazoline derivatives with varying functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and bioactivity. Examples of similar compounds include:

  • 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-(4-METHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
  • 1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-3-(4-ETHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE

Properties

Molecular Formula

C34H32N4O5

Molecular Weight

576.6 g/mol

IUPAC Name

1-[2-(4-ethylanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C34H32N4O5/c1-4-23-9-12-26(13-10-23)36-31(39)21-37-30-19-25(32(40)35-20-24-7-5-22(2)6-8-24)11-18-29(30)33(41)38(34(37)42)27-14-16-28(43-3)17-15-27/h5-19H,4,20-21H2,1-3H3,(H,35,40)(H,36,39)

InChI Key

STMXENGGQJTBAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)C)C(=O)N(C2=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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